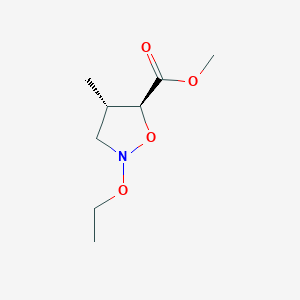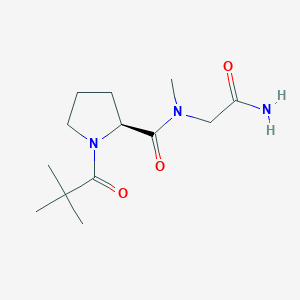![molecular formula C23H18N2O B15212482 2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one CAS No. 89651-81-0](/img/structure/B15212482.png)
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one is a complex organic compound that belongs to the class of indolo-naphthyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an indole fused with a naphthyridine ring, which is further substituted with benzyl and methyl groups.
Vorbereitungsmethoden
The synthesis of 2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Coupling of Indole and Naphthyridine Rings: The indole and naphthyridine rings are coupled through a series of reactions, including condensation and cyclization, to form the indolo-naphthyridine core.
Substitution Reactions:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one can be compared with other similar compounds, such as:
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-based structure and are known for their anticancer and antiviral properties.
Benzimidazole Derivatives: These compounds have a benzimidazole core and exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.
Naphthyridine Derivatives: These compounds have a naphthyridine core and are studied for their potential as therapeutic agents in various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the combination of indole and naphthyridine rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89651-81-0 |
|---|---|
Molekularformel |
C23H18N2O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12-one |
InChI |
InChI=1S/C23H18N2O/c1-16-19-11-12-24(14-17-7-3-2-4-8-17)15-20(19)23(26)25-21-10-6-5-9-18(21)13-22(16)25/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
CMTZUMLYLQCHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN(C=C2C(=O)N3C1=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


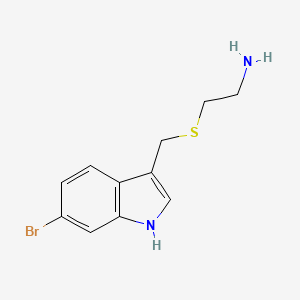
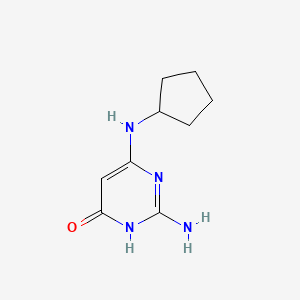
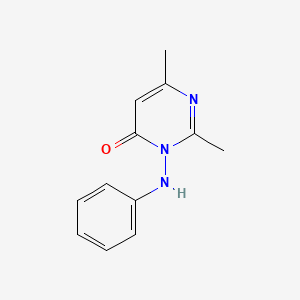
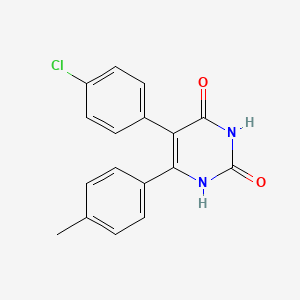
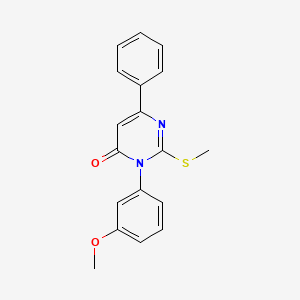
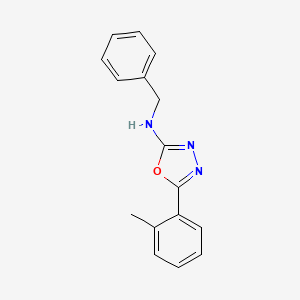
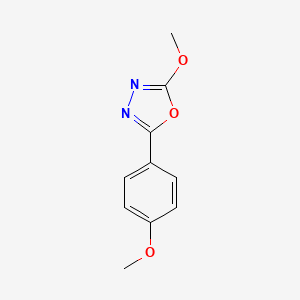


![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
